N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound contains a thiazolopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that our compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cell proliferation, and microbial growth .
Pharmacokinetics
Lipophilicity is known to be a key factor related to cell transmembrane transport and other biological processes . Therefore, the lipophilicity of this compound could potentially influence its bioavailability.
Result of Action
Similar compounds have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This suggests that our compound may also have potent effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions. This step often involves the use of 2-chlorobenzyl chloride and a base to facilitate the substitution reaction.
Hydroxylation and Carboxamidation: The hydroxyl group at the 7-position and the carboxamide group at the 6-position can be introduced through selective functionalization reactions. These steps may involve the use of specific reagents and catalysts to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carbonyl group at the 5-position can be reduced to form an alcohol or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, given its ability to interact with specific molecular targets.
Materials Science: The compound’s heterocyclic core can be utilized in the design and synthesis of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores, such as 2-aminothiazolo[3,2-a]pyrimidine, share structural similarities and may exhibit comparable biological activities.
Chlorobenzyl Derivatives: Compounds like N-(2-chlorobenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide also share the chlorobenzyl group, which can influence their chemical reactivity and biological properties.
Uniqueness
N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the specific combination of functional groups and the thiazolopyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-9-4-2-1-3-8(9)7-16-11(19)10-12(20)17-14-18(13(10)21)5-6-22-14/h1-6,20H,7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIYYVFLVUXOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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